molecular formula C21H20O5 B14263188 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one

Cat. No.: B14263188
M. Wt: 352.4 g/mol
InChI Key: LXCIVIWESVQFTH-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, exhibits significant biological activities attributed to its unique structural features. The compound is characterized by a chromenone core with hydroxyl and ethyl substituents, alongside a benzo[d][1,3]dioxole moiety. This article reviews its biological activities, including antioxidant, anti-inflammatory, and anticancer properties, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is C19H16O4, with a molecular weight of approximately 324.34 g/mol. Its structure allows for various interactions with biological systems, enhancing its potential therapeutic applications.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage to cells. Studies have shown that the compound effectively scavenges free radicals in vitro, indicating its potential as a protective agent against oxidative damage.

2. Anti-inflammatory Properties

The anti-inflammatory activity of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been demonstrated through various assays. The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play key roles in inflammation pathways. This inhibition suggests its potential use in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies have indicated that this compound exhibits anticancer properties. In vitro assays show that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported for these activities range from 25 to 50 μM, demonstrating a promising therapeutic index compared to conventional chemotherapeutics.

Cell Line IC50 (μM) Mechanism
MCF-725 ± 3.95Induction of apoptosis
HeLa45 ± 5.12Cell cycle arrest

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant radical scavenging ability comparable to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : Another investigation assessed its effects on COX enzymes in vitro, revealing a potent inhibition of COX-2 activity at concentrations as low as 10 μM .
  • Anticancer Efficacy : In vivo studies using xenograft models showed that treatment with the compound significantly reduced tumor growth compared to control groups, further supporting its anticancer potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group in its structure plays a critical role in scavenging free radicals.
  • Inhibition of Pro-inflammatory Pathways : By blocking COX enzymes and reducing cytokine production, it mitigates inflammation.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-propylchromen-4-one

InChI

InChI=1S/C21H20O5/c1-3-5-17-20(13-6-7-16-19(9-13)25-11-24-16)21(23)14-8-12(4-2)15(22)10-18(14)26-17/h6-10,22H,3-5,11H2,1-2H3

InChI Key

LXCIVIWESVQFTH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)C2=C(O1)C=C(C(=C2)CC)O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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